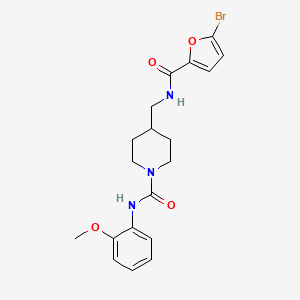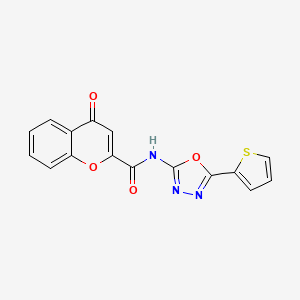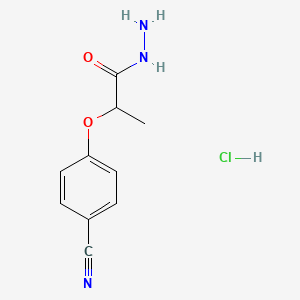
2-(4-Cyanophenoxy)propanehydrazide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Cyanophenoxy)propanehydrazide hydrochloride, also known as CPPH, is a chemical compound that has been the subject of extensive research in recent years. CPPH is a potent inhibitor of a specific enzyme, making it a promising candidate for use in a variety of scientific applications. In
Aplicaciones Científicas De Investigación
Synthesis and Application in Medicinal Chemistry :
- Muhammad Zaheer et al. (2015) described the synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, highlighting their potential pharmaceutical applications, especially derivatives with 2-hydroxy substituents, due to their antioxidant properties (Zaheer et al., 2015).
Role in Drug Metabolism and Bioactivities :
- Baomin Xi et al. (2011) focused on the synthesis of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride analogs as α₁-adrenoceptors antagonists. The study explored the modification of structural elements to enhance pharmacological properties (Xi et al., 2011).
Bioinformatic Characterization for Brain Disorders :
- S. Avram et al. (2021) conducted a bioinformatics and pathology study on new Schiff bases, including (EZ)-N′-benzylidene-(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide derivatives, to evaluate their potential as neuropsychiatric drugs in treating neurodegenerative disorders (Avram et al., 2021).
Bioremediation and Environmental Applications :
- Urvish Chhaya and A. Gupte (2013) studied the potential role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A using a reverse micelles system, an approach relevant for addressing environmental pollutants (Chhaya & Gupte, 2013).
Optical Nonlinearity and Device Applications :
- K. Naseema et al. (2012) explored the third-order optical nonlinearity of propane hydrazides and their potential applications in optical devices like limiters and switches (Naseema et al., 2012).
Propiedades
IUPAC Name |
2-(4-cyanophenoxy)propanehydrazide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c1-7(10(14)13-12)15-9-4-2-8(6-11)3-5-9;/h2-5,7H,12H2,1H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGYVKLXAIWGML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=C(C=C1)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


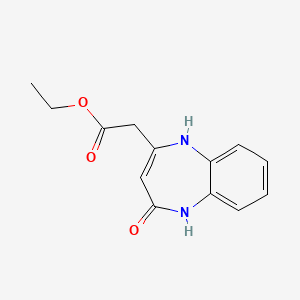

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide](/img/structure/B2367470.png)
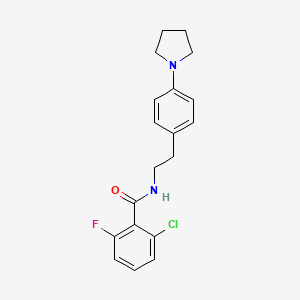
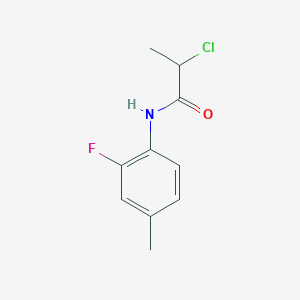
![8-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2367475.png)
![2-iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2367478.png)
![2-[3-(aminomethyl)phenoxy]-N-ethylacetamide](/img/structure/B2367479.png)
![3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2367483.png)
